molecular formula C11H12Cl3NO B7932280 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7932280
M. Wt: 280.6 g/mol
InChI Key: QKDOFQLSCVSNQY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide is a synthetic organic compound with the molecular formula C₁₀H₉Cl₃NO It is characterized by the presence of chloro, benzyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide
  • 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide
  • 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide

Uniqueness

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide is unique due to its specific combination of chloro, benzyl, and acetamide groups, which confer distinct chemical and biological properties. Its ethyl group differentiates it from similar compounds, potentially affecting its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-2-15(11(16)6-12)7-8-3-4-9(13)5-10(8)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDOFQLSCVSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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